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molecular formula C8H10N2O3 B1370209 Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate CAS No. 136517-99-2

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate

Cat. No. B1370209
M. Wt: 182.18 g/mol
InChI Key: AYQBMLAKXZCYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324710

Procedure details

30.0 g of methyl 2-chloro-6-methylpyrimidine-4-carboxylate are added to a solution of 4.2 g of sodium in 100 ml of methanol. The mixture is heated under reflux for 2 h and concentrated under reduced pressure, and the residue is taken upon in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure. 25.5 g of methyl 2-methoxy-6-methylpyrimidine-4-carboxylate of melting point 101°-103° C. are obtained in this way.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4]([CH3:12])[N:3]=1.[Na].[CH3:14][OH:15]>>[CH3:14][O:15][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4]([CH3:12])[N:3]=1 |^1:12|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)C
Name
Quantity
4.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted a further five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=N1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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